

Application Notes and Protocols for the Nitration of 2-Bromo-4-methylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-4-methylphenol**

Cat. No.: **B149215**

[Get Quote](#)

Introduction

The nitration of **2-Bromo-4-methylphenol** is a crucial electrophilic aromatic substitution reaction used in the synthesis of various organic intermediates. The resulting product, 2-Bromo-4-methyl-6-nitrophenol, is a valuable building block in the development of pharmaceuticals and other specialty chemicals. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl, bromo, and methyl substituents on the aromatic ring. This document provides a detailed experimental protocol for this nitration reaction, along with relevant data and a workflow diagram.

Experimental Data

A summary of the quantitative data associated with the synthesis of 2-Bromo-4-methyl-6-nitrophenol is presented in the table below.

Parameter	Value	Reference
Starting Material	2-Bromo-4-methylphenol	[1]
Product	2-Bromo-4-methyl-6-nitrophenol	[1]
Molecular Formula	C ₇ H ₆ BrNO ₃	[1] [2] [3]
Molecular Weight	232.03 g/mol	[1] [2] [3]
Yield	74%	[1]
Appearance	Yellow solid	[1]
CAS Number	20039-91-2	[1] [2] [3]

Experimental Protocol

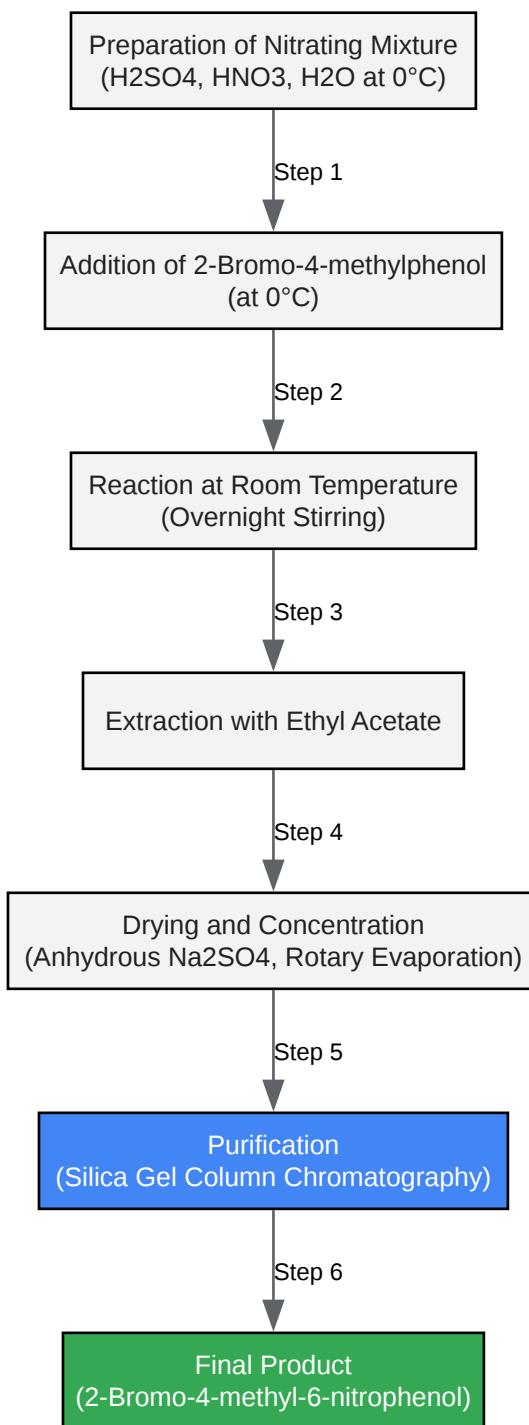
This protocol details the laboratory procedure for the nitration of **2-Bromo-4-methylphenol** to synthesize 2-Bromo-4-methyl-6-nitrophenol.

Materials:

- **2-Bromo-4-methylphenol** (471 mmol)
- Concentrated Sulfuric Acid (H₂SO₄, 200 mL)
- Concentrated Nitric Acid (HNO₃, 56 g, 889 mmol)
- Deionized Water (H₂O, 620 mL)
- Ethyl Acetate (EtOAc)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica Gel for column chromatography

Equipment:

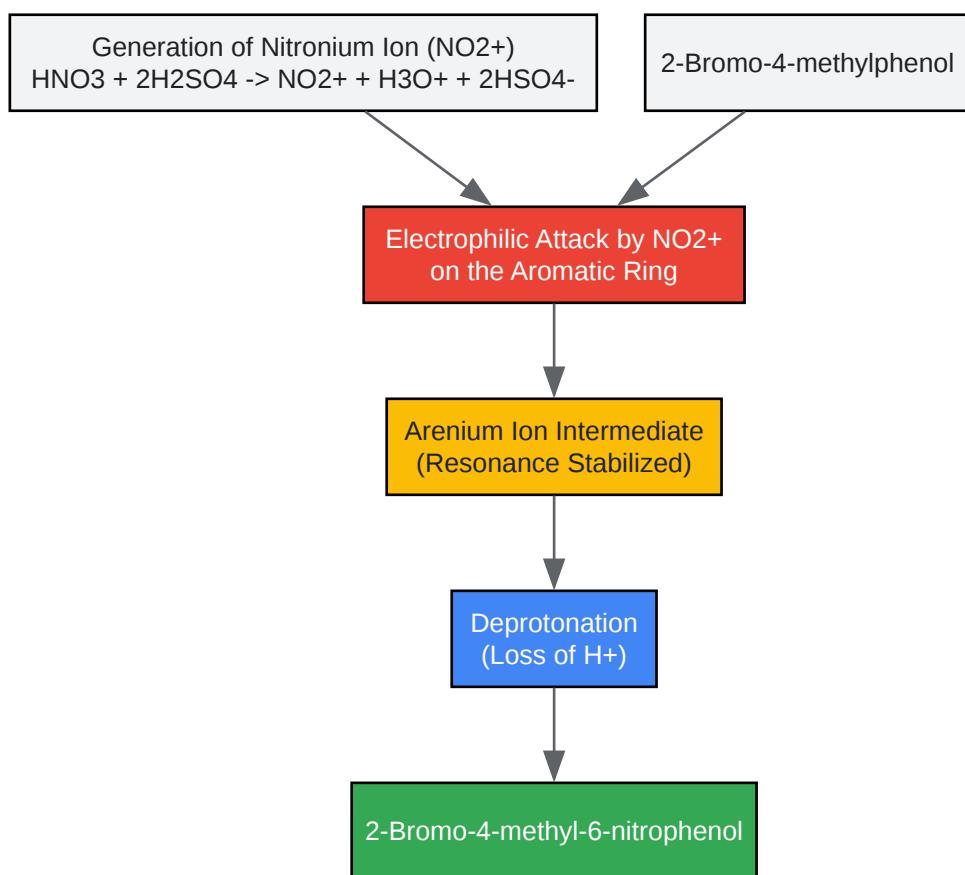
- Round-bottom flask


- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Column chromatography setup

Procedure:

- Preparation of the Nitrating Mixture: In a round-bottom flask, carefully add concentrated sulfuric acid (200 mL) to deionized water (620 mL) while cooling in an ice bath and stirring. To this cooled solution, slowly add concentrated nitric acid (56 g, 889 mmol) at 0°C.[\[1\]](#)
- Reaction: To the prepared nitrating mixture, add **2-Bromo-4-methylphenol** (88 g, 471 mmol) portion-wise while maintaining the temperature at 0°C.[\[1\]](#)
- Reaction Progression: Allow the resulting mixture to warm to room temperature and stir overnight.[\[1\]](#)
- Work-up: After the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[\[1\]](#)
- Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Concentrate the solution under reduced pressure using a rotary evaporator.[\[1\]](#)
- Purification: Purify the crude product by silica gel column chromatography to obtain 2-Bromo-4-methyl-6-nitrophenol as a yellow solid (81 g, 74% yield).[\[1\]](#)

Reaction Workflow


The following diagram illustrates the key steps in the experimental workflow for the nitration of **2-Bromo-4-methylphenol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of 2-Bromo-4-methyl-6-nitrophenol.

Signaling Pathway

The nitration of **2-Bromo-4-methylphenol** proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion (NO_2^+) from nitric acid and sulfuric acid, followed by the electrophilic attack of the nitronium ion on the electron-rich aromatic ring of **2-Bromo-4-methylphenol**. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing. The substitution occurs at the position ortho to the hydroxyl group and meta to the bromo group, which is sterically accessible.

[Click to download full resolution via product page](#)

Caption: Simplified mechanism for the nitration of **2-Bromo-4-methylphenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-BROMO-4-METHYL-6-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Bromo-4-methyl-6-nitrophenol | C7H6BrNO3 | CID 29918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-methyl-6-nitrophenol [webbook.nist.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Nitration of 2-Bromo-4-methylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149215#experimental-setup-for-the-nitration-of-2-bromo-4-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com